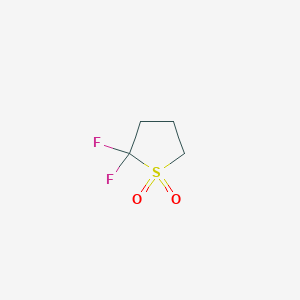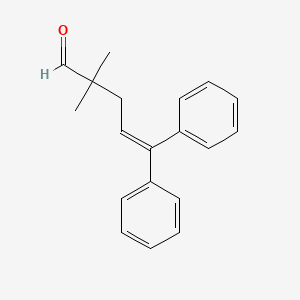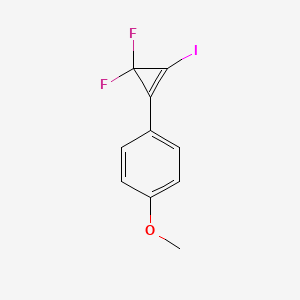
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione, also known as 2,2-difluorotetrahydrothiophene 1,1-dioxide, is an organosulfur compound. It is formally a cyclic sulfone with the molecular formula C4H6F2O2S.
Métodos De Preparación
The synthesis of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione typically involves the difluoroethylation of heteroatom nucleophiles. One method employs a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, which facilitates the electrophilic difluoroethylation of thiols, amines, and alcohols via a ligand coupling mechanism . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including pharmaceutically relevant molecules such as captopril, normorphine, and mefloquine .
Análisis De Reacciones Químicas
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include hypervalent iodine compounds, transition metal catalysts, and various nucleophiles. Major products formed from these reactions include difluoroethylated derivatives of thiols, amines, and alcohols .
Aplicaciones Científicas De Investigación
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is a valuable lipophilic hydrogen bond donor, enhancing the physicochemical properties of drug compounds.
Materials Science: Fluorinated compounds, including this compound, are used in the development of advanced materials due to their unique chemical properties.
Agrochemistry: The compound is also utilized in the synthesis of agrochemicals, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, which enhances the compound’s interaction with biological targets. This modulation of lipophilicity and acidity allows for improved drug target affinity and specificity .
Comparación Con Compuestos Similares
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:
Sulfolane (1lambda~6~-thiolane-1,1-dione): Sulfolane is a cyclic sulfone with similar structural features but lacks the difluoroethyl group.
Tetrahydrothiophene 1,1-dioxide: This compound is structurally similar but does not contain fluorine atoms, resulting in different chemical properties and applications.
The presence of the difluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its non-fluorinated counterparts .
Propiedades
Número CAS |
397250-95-2 |
|---|---|
Fórmula molecular |
C4H6F2O2S |
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
2,2-difluorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6F2O2S/c5-4(6)2-1-3-9(4,7)8/h1-3H2 |
Clave InChI |
NUCTUOMXYACBHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)

![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)

![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)

